6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at the 2-position with a 6-ethoxy-4-methylquinazolin-2-ylamino group and at the 6-position with a 4-chlorophenyl moiety.
Properties
Molecular Formula |
C21H18ClN5O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18ClN5O2/c1-3-29-15-8-9-17-16(10-15)12(2)23-20(24-17)27-21-25-18(11-19(28)26-21)13-4-6-14(22)7-5-13/h4-11H,3H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
LJBWAQZMKFCKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 6-ethoxy-4-methylquinazolin-2-yl moiety . These structural characteristics suggest that it may interact with various biological targets, particularly kinases involved in cancer pathways.
Anticancer Potential
Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazoline derivatives have been extensively studied for their ability to inhibit epidermal growth factor receptors (EGFR) and other kinases critical for cell proliferation and survival. The compound is hypothesized to possess similar properties:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF7 (Breast) | TBD | Afatinib |
| A549 (Lung) | TBD | Osimertinib |
In vitro studies have shown that quinazoline derivatives can lead to significant reductions in cell viability, which is a promising indicator of their potential as anticancer agents .
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases. Quinazoline derivatives have shown to be effective in targeting pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the binding affinity of this compound to EGFR is comparable to existing inhibitors, indicating a potential for therapeutic application in cancer treatment .
Synthesis Pathways
The synthesis of 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol can be achieved through several methods. These synthetic pathways allow for the introduction of various functional groups that enhance the biological activity of the final product. The following table summarizes some synthetic routes:
| Route | Key Reagents | Yield (%) |
|---|---|---|
| Route A: Nucleophilic Substitution | Ethoxyquinazoline, Chlorobenzene | 75 |
| Route B: Cyclization | 2-Amino pyrimidine derivatives | 80 |
These methods highlight the versatility in synthesizing compounds with desired biological properties.
Case Studies and Research Findings
Multiple studies have investigated quinazoline derivatives for their anticancer properties. For example, a study on a related quinazoline compound demonstrated an IC50 value of 0.096 μM against EGFR, indicating high potency . Another study found that certain derivatives exhibited effective cellular anti-proliferative activity against multiple cancer cell lines, including MCF7 and HepG2 .
Comparative Analysis
The unique structure of 6-(4-Chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol sets it apart from other similar compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 4,6-Diphenylpyrimidine | Two phenyl groups on the pyrimidine ring | Lacks halogen substitution; different reactivity |
| 5-(4-Chloroanilino)-2-amino-pyrimidine | Amino group on pyrimidine; chlorinated aniline | Different substitution pattern; varied activity |
| 2-Aminoquinazoline | Basic quinazoline structure | Lacks pyrimidine moiety; distinct biological profile |
The presence of both chlorophenyl and quinazoline groups enhances stability and reactivity, making this compound particularly valuable in drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Pyrimidine Core
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
- Structural Differences : Replaces the 4-chlorophenyl group with 4-fluorophenyl and lacks the ethoxy group on the quinazoline (4-methylquinazolin-2-yl instead of 6-ethoxy-4-methylquinazolin-2-yl).
- Implications: Electronic Effects: Fluorine’s higher electronegativity may reduce electron density compared to chlorine, altering binding interactions.
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
- Structural Differences : Substitutes 4-chlorophenyl with a [(4-methylphenyl)sulfanyl]methyl group.
- Physicochemical Data :
- Molecular Weight: 433.53
- logP: 5.8247 (highly hydrophobic)
- Polar Surface Area: 73.46 Ų
- Increased hydrophobicity (logP >5) may enhance membrane permeability but reduce solubility .
6-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2-(6-methoxy-4-methylquinazolin-2-ylamino)pyrimidin-4-ol
- Structural Differences : Features a benzimidazole-sulfanylmethyl substituent at the 6-position.
- Sulfur and nitrogen atoms may improve binding to metalloenzymes or receptors .
Modifications on the Quinazoline Ring
6-Methoxy vs. 6-Ethoxy Substituents
Physicochemical and Pharmacokinetic Trends
- Hydrophobicity :
- Solubility :
- Polar groups (e.g., ethoxy, hydroxyl) improve solubility but may require formulation adjustments for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
